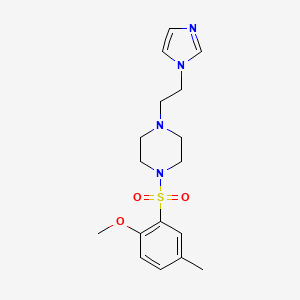

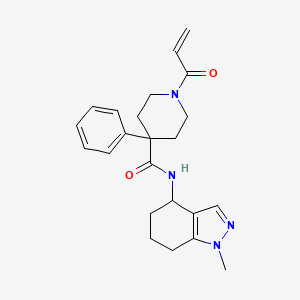

1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine is a chemical entity that appears to be related to a class of compounds that have been studied for their potential pharmacological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with imidazole and piperazine moieties, which are often explored for their biological activities, such as anti-HIV and antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with a piperazine derivative. For instance, in the synthesis of nitroimidazole derivatives, a benzyl-ethyl-nitroimidazole piperazine compound is used as a starting material . This is then further modified to create a series of arylamide and arylsulphonamide derivatives. Similarly, the synthesis of imidazol-ethyl-piperazine derivatives involves a four-component cyclo condensation using diacetyl, aromatic aldehyde, piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate catalyst in ethanol . These methods suggest that the synthesis of the compound would likely involve a multi-step process with a focus on creating the imidazole and piperazine core followed by the introduction of the sulfonyl and methoxy-methylphenyl groups.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. The piperazine ring is a six-membered heterocyclic amine with two nitrogen atoms opposite each other. The presence of substituents like nitro groups, arylsulphonamide, or arylamide groups can significantly influence the molecular geometry and electronic distribution, which in turn can affect the compound's biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups attached to the imidazole and piperazine rings. For example, the nitro group in nitroimidazole derivatives is a key functional group that can undergo reduction reactions . The sulfonyl group in the compound of interest is likely to be involved in reactions typical of sulfonyl compounds, such as substitution or elimination, and may also affect the compound's solubility and binding properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of the imidazole ring suggests a compound that could exhibit tautomeric properties, which can influence its acidity and basicity. The piperazine ring is known to be a flexible linker and can adopt various conformations that may affect the overall molecular shape. The substituents, such as the methoxy and methyl groups, can impact the hydrophobicity of the compound, which is important for its biological activity and pharmacokinetic properties. The sulfonyl group can increase the compound's polarity, potentially affecting its solubility and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

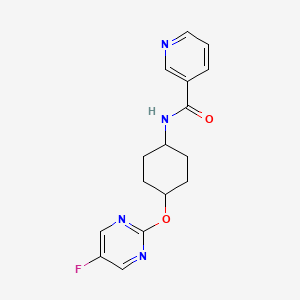

Research on derivatives of this compound has demonstrated significant antimicrobial activity. Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and found that some showed excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). This suggests potential for developing new antimicrobial agents based on this compound.

Anticancer Applications

A study by Mallesha, Mohana, Veeresh, Alvala, and Mallika (2012) on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed promising antiproliferative effects against various human cancer cell lines. Among the series, specific compounds demonstrated good activity, highlighting the potential of derivatives of this chemical for anticancer drug development (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antioxidant Properties

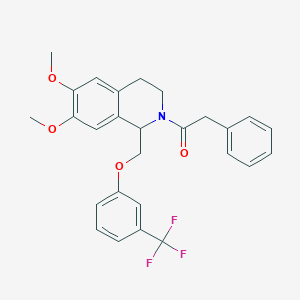

The exploration of 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety by Malík, Stanzel, Csöllei, and Čurillová (2017) in antioxidant assays revealed significant activity. One compound, in particular, was found to be comparable in efficiency to the reference drug carvedilol, indicating the antioxidant potential of these derivatives (Malík, Stanzel, Csöllei, & Čurillová, 2017).

Antidepressant Development

An investigation into the metabolism of Lu AA21004, a novel antidepressant with a structure related to 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine, was conducted by Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, and Dalgaard (2012). This study aimed to understand the oxidative metabolism of the compound, offering insights into the development of new antidepressants (Hvenegaard et al., 2012).

Eigenschaften

IUPAC Name |

1-(2-imidazol-1-ylethyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-15-3-4-16(24-2)17(13-15)25(22,23)21-11-9-19(10-12-21)7-8-20-6-5-18-14-20/h3-6,13-14H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBDVJMYWYRGEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)

![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)

![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)

![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)

![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)